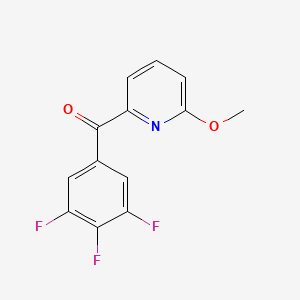

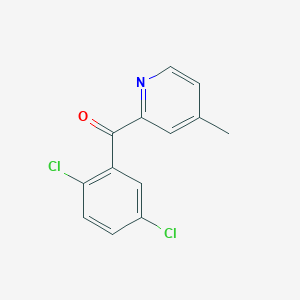

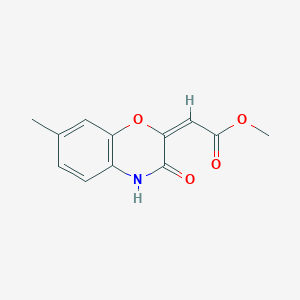

methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate

Übersicht

Beschreibung

Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers . Methyl acetate is occasionally used as a solvent, being weakly polar and lipophilic .

Synthesis Analysis

Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . It is also produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . The variables used as parameters refer to the microwave power, concentration of catalyst, methanol to acetic acid ratio, and esterification time .Molecular Structure Analysis

The molecular structure of methyl acetate is comprised of a chromanol ring with a side chain located at the C2 position .Chemical Reactions Analysis

In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, methyl acetate is hydrolyzed back into methanol and acetic acid, especially at elevated temperature .Physical And Chemical Properties Analysis

Methyl acetate has a solubility of 25% in water at room temperature . At elevated temperature, its solubility in water is much higher . Methyl acetate is not stable in the presence of strong aqueous bases or aqueous acids .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine derivatives are synthesized and evaluated for their biological activities in various studies. For instance, derivatives were investigated as potent and long-acting serotonin-3 (5-HT3) receptor antagonists, showing high affinity and long-lasting activity against 5-HT3 receptors. These derivatives may potentially be utilized as antiemetic drugs against emesis induced by anticancer therapy (Kuroita et al., 1996), (Fukuda et al., 1991).

Metabolism and Pharmacokinetics

Metabolism and pharmacokinetics of similar compounds are studied in various species, highlighting how these compounds are metabolized and identifying their metabolites. This information is crucial for understanding the safety, efficacy, and overall pharmacological profile of the compounds (Sudo et al., 1986).

Cardiovascular and Antihypertensive Effects

Some derivatives are explored for their cardiovascular effects, particularly as potential antihypertensive agents. Affinities for various receptors and their impact on arterial blood pressure and heart rate are key parameters in these studies, providing insights into their therapeutic potential in managing hypertension (Touzeau et al., 2003).

Normolipemic Activity

Research into the normolipemic activity of similar compounds involves understanding how modifications in their structure influence their lipid-lowering action in animal models. This is important in the development of therapeutic agents for managing cholesterol and triglyceride levels (Moussavi et al., 1991).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory activities of compounds with benzoxazine derivatives are evaluated in various models. These studies are crucial for the development of new, safer drugs for managing pain and inflammation, particularly as alternatives to NSAIDs, which are associated with side effects (Sofia et al., 1975), (Alipour et al., 2014).

Potassium Channel Activation

Investigation into the potassium channel-activating effects of benzoxazine derivatives aids in understanding their potential in treating conditions like hypertension. The synthesis of novel compounds and their structure-activity relationships provide a pathway for the development of new antihypertensive medications (Matsumoto et al., 1996).

Neuroprotective Activity

Research on the neuroprotective activity of benzoxazine antioxidants explores their potential in protecting against neurological damage, suggesting their use in conditions such as cerebral palsy or other neurodegenerative disorders (Largeron et al., 2001).

Membrane Receptor Modulation

Studies investigate the modulatory actions of benzoxazine derivatives on membrane receptors, which is essential for understanding their potential therapeutic effects in conditions related to membrane receptor dysfunction (Dougherty et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2E)-2-(7-methyl-3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-3-4-8-9(5-7)17-10(12(15)13-8)6-11(14)16-2/h3-6H,1-2H3,(H,13,15)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAWXEZUJCVNFX-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=CC(=O)OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=O)/C(=C\C(=O)OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)